molecular formula C14H16N4O2 B2356983 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide CAS No. 1796946-85-4

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide

Cat. No. B2356983
CAS RN: 1796946-85-4
M. Wt: 272.308
InChI Key: ANXLGPMPHYEFQO-UHFFFAOYSA-N
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Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide is a chemical compound that has been studied extensively in scientific research. It is a pyridazinone-based molecule that has shown promise in various applications, including as a potential drug candidate.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Activated Anilide in Heterocyclic Synthesis : Research has explored the synthesis of new dihydropyridines, dihydropyridazines, and other derivatives through reactions involving 3-aminopyridine and related compounds. These processes have led to the preparation of novel compounds with potential applications in medicinal chemistry and material science (Hafiz, Ramiz, & Sarhan, 2011).

Synthesis of Fused Azines

Pyridazin-3-one and Amino-5-arylazopyridine Derivatives : A study detailed the synthesis of a new class of pyridazin-3-one derivatives, which were used to create fused azines, highlighting the versatility of pyridazine derivatives in synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Novel Synthesis Methods

Microwave Irradiation in Synthesis : The efficiency of microwave irradiation in synthesizing heterocyclic compounds, including those related to 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide, has been demonstrated. This method offers rapid synthesis with high purity and yields, underscoring its utility in pharmaceutical development (Ashok, Pallavi, Reddy, & Rao, 2006).

Applications in Medicinal Chemistry

Synthesis of Antimitotic Agents : Research into the chiral isomers of certain carbamates related to pyridazine derivatives has shown significant biological activity, hinting at the potential of these compounds in developing treatments for various diseases (Temple & Rener, 1992).

Advanced Material Science Applications

Water Oxidation Catalysts : The development of new families of Ru complexes, incorporating ligands derived from pyridazine compounds, has been reported. These complexes show promise as catalysts for water oxidation, a critical reaction for sustainable energy technologies (Zong & Thummel, 2005).

properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10-7-8-15-12(9-10)16-13(19)5-3-11-4-6-14(20)18(2)17-11/h4,6-9H,3,5H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXLGPMPHYEFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCC2=NN(C(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide

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